Cinnarizine dihydrochloride

Description

Properties

CAS No. |

7002-58-6 |

|---|---|

Molecular Formula |

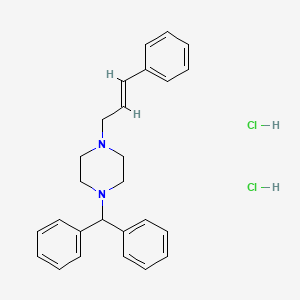

C26H30Cl2N2 |

Molecular Weight |

441.4 g/mol |

IUPAC Name |

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C26H28N2.2ClH/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;; |

InChI Key |

LFZJFDJDYASRCA-JFXLULTRSA-N |

SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

Related CAS |

298-57-7 (Parent) |

Origin of Product |

United States |

Scientific Research Applications

Medical Uses

Vertigo and Motion Sickness

Cinnarizine is predominantly prescribed for nausea and vomiting associated with motion sickness, vertigo, Ménière's disease, and Cogan's syndrome. It acts by modulating the signal transmission between the vestibular apparatus of the inner ear and the vomiting center in the hypothalamus. A clinical study involving 181 patients demonstrated that cinnarizine significantly reduced moderate vertigo occurrences by 65.8% and extreme vertigo by 89.8% .

Fixed Combination Therapies

Recent studies have explored the efficacy of fixed combinations of cinnarizine with other medications. For instance, a combination of cinnarizine (20 mg) and dimenhydrinate (40 mg) was found to be superior to betahistine (16 mg) in managing peripheral vestibular vertigo, showing improved mean vertigo scores after four weeks of treatment .

Efficacy in Various Conditions

Cinnarizine has been investigated for its effectiveness in treating a range of conditions beyond traditional uses:

- Migraine Prophylaxis : Clinical reports suggest that cinnarizine may play a role in preventing migraine attacks, although further research is required to optimize its delivery systems for better bioavailability .

- Cerebral Disorders : The compound has shown potential in treating cerebral apoplexy and post-traumatic cerebral symptoms by enhancing cerebral blood flow .

Comparative Studies

A comparative analysis of cinnarizine with other treatments has yielded insightful results:

| Condition | Study Design | Sample Size | Cinnarizine Dosage | Comparator | Result |

|---|---|---|---|---|---|

| Atherosclerosis | Open-label | 82 | 25 mg TID for 4 weeks | NA | Significant improvement in dizziness (p < 0.001) |

| Cardiovascular Diseases | Double-blind | 117 | 25 mg BID/TID | Vincamine | Cinnarizine superior against dizziness and tinnitus |

| Vestibular Disorders | Randomized control | 182 | Cinnarizine 20 mg | Dimenhydrinate | Greater reduction in mean vertigo score (p < 0.0001) |

Safety and Tolerability

Cinnarizine is generally well-tolerated, with a low incidence of adverse effects reported in clinical trials. In one study comparing it to betahistine, only a small percentage of patients experienced non-serious adverse events . However, caution is advised when prescribing it to patients with Parkinson's disease, as it may exacerbate motor functions .

Comparison with Similar Compounds

Pharmacodynamic and Pharmacokinetic Comparisons

Table 1: Key Pharmacodynamic Properties of Cinnarizine Dihydrochloride and Similar Compounds

| Compound | Primary Mechanism | ED50 (MMS in Rats) | EC50 (T. cruzi Epimastigotes) |

|---|---|---|---|

| Cinnarizine | Calcium antagonism, H1 receptor blockade | 9.84 mg/kg | 6.05 µM |

| Flunarizine dihydrochloride | Calcium channel blockade | 6.04 mg/kg | N/A |

| Betahistine dihydrochloride | Histamine H3 antagonism, vasodilation | N/A | N/A |

| Dimenhydrinate | H1 receptor antagonism | N/A | N/A |

| Meclizine dihydrochloride | H1 receptor antagonism, antiemetic | N/A | 8.39 µM |

Sources : ED50 values from anticonvulsant studies , EC50 from antiparasitic assays .

- Flunarizine Dihydrochloride : A structural analog of cinnarizine, flunarizine exhibits stronger calcium channel blockade and longer duration of action, making it effective in migraine prophylaxis. However, it shows lower selectivity for vestibular pathways compared to cinnarizine .

- Betahistine Dihydrochloride : Unlike cinnarizine, betahistine acts via H3 receptor antagonism to improve cochlear blood flow. Its dihydrochloride salt contains 48 mg of active betahistine daily, offering higher bioavailability than the dimesylate salt (36 mg daily) .

- Dimenhydrinate : A combination of diphenhydramine and 8-chlorotheophylline, it lacks calcium channel modulation but provides rapid antiemetic effects via H1 receptor blockade.

Clinical Efficacy Comparisons

Table 2: Efficacy Outcomes in Vertigo Management (4-week trials)

| Treatment | % Patients "Very Much/Much Improved" | Mean Vertigo Score Reduction |

|---|---|---|

| Cinnarizine 20 mg + Dimenhydrinate 40 mg | 71.0% | 8.2 ± 2.1 |

| Cinnarizine 50 mg | 65.4% | 6.8 ± 1.9 |

| Betahistine dihydrochloride 16 mg | 62.8% | 5.9 ± 2.0 |

| Betahistine dimesylate 12 mg | 31.0% | 3.4 ± 1.5 |

| Placebo | 51.9% | 4.1 ± 1.7 |

Sources : Global efficacy ratings and vertigo score reductions from meta-analyses .

- The fixed combination of cinnarizine/dimenhydrinate demonstrated 71% patient-reported improvement, significantly outperforming monotherapies (p < 0.05 vs. betahistine dihydrochloride, dimenhydrinate, and cinnarizine 50 mg) .

- Betahistine dihydrochloride (16 mg) showed moderate efficacy (62.8%), likely due to its higher active dose compared to the dimesylate form .

- Cinnarizine monotherapy (50 mg) was less effective than the fixed combination, highlighting the synergistic benefits of dual-pathway targeting .

Analytical and Formulation Considerations

Table 3: Analytical Methods for Quantification

| Compound | Method | Detection Range | Key Reagents/Techniques |

|---|---|---|---|

| Cinnarizine | Spectrofluorimetry | 0.2–4 µg/mL | Methanol/0.05N H2SO4, λex 264 nm |

| Flunarizine dihydrochloride | Spectrophotometry | 30–175 µg/mL | DDQ charge-transfer complex |

| Betahistine dihydrochloride | Voltammetry | Serum/pharmaceuticals | Electrochemical detection |

Sources : Spectrophotometric and fluorimetric protocols , voltammetric assays .

Preparation Methods

Reaction Mechanism and Stepwise Optimization

The most widely documented method involves four sequential reactions (Fig. 1):

-

Ditane synthesis : Benzene reacts with benzyl chloride in zinc chloride solution (10–15 mol/L) at reflux. GC monitoring shows 94% yield of ditane (C13H12) with 98% purity.

-

Diphenyl-chloromethane formation : Ditane undergoes chlorination at 100°C under UV light with 0.01–0.05 wt% diisopropyl azodicarboxylate (DIAD) catalyst. This step achieves 96–98% yield, a significant improvement over traditional bromination routes (≤83.6% yield).

-

Benzhydryl piperazidine production : Piperazine reacts with diphenyl-chloromethane in n-hexane at 95°C. Introducing 1–3% water increases nucleophilic substitution efficiency, yielding 92.5% benzhydryl piperazidine (HPLC purity: 99%).

-

Cinnarizine formation : Benzhydryl piperazidine couples with cinnamyl chloride in n-hexane at 70–75°C. Sodium metabisulfite prevents oxidative degradation, yielding 89% cinnarizine.

Table 1: Comparative Yields Across Synthesis Steps

| Step | Yield (%) | Purity (%) | Catalyst |

|---|---|---|---|

| Ditane synthesis | 94 | 98 (GC) | ZnCl₂ |

| Chlorination | 98 | 97 (GC) | DIAD |

| Piperazidine formation | 92.5 | 99 (HPLC) | H₂O (1–3%) |

| Final coupling | 89 | 98 (HPLC) | Na₂S₂O₅ |

Alternative Bromination Route and Limitations

A less efficient method substitutes chlorine with bromine in ditane chlorination:

-

Diphenyl-bromomethane synthesis : Bromine addition to ditane at 130°C produces diphenyl-bromomethane. However, GC analysis reveals 15–20% decomposition byproducts (e.g., dibenzhydryl ether), limiting yield to 76–80%.

-

Cinnamyl chloride instability : Prolonged reaction times (≥6 hours) degrade cinnamyl chloride, reducing final cinnarizine yield to 48.2% compared to 89% in chlorination routes.

Solvent Systems and Reaction Kinetics

Role of n-Hexane in Piperazine Reactions

n-Hexane facilitates phase separation during benzhydryl piperazidine purification. At 65–70°C, three hot-water washes reduce residual piperazine to <0.1% (validated by HPLC). In contrast, toluene-based systems require Dean-Stark traps for water removal, increasing equipment complexity.

Dichloromethane in Cinnamyl Chloride Synthesis

Cinnamyl chloride synthesis in dichloromethane (DCM) at 5–10°C prevents styryl carbinol polymerization. Post-reaction washing with saturated NaHCO₃ removes HCl, achieving 96.1% cinnamyl chloride yield vs. 58.9% in solvent-free systems.

Analytical Validation of Synthesis Intermediates

GC Monitoring of Chlorination

Gas chromatography (GC) with flame ionization detection quantifies diphenyl-chloromethane purity. Using a DB-5 column (30 m × 0.25 mm), retention times are:

HPLC for Final Product Analysis

Reverse-phase HPLC (C18 column, methanol mobile phase, 1.2 mL/min) detects cinnarizine dihydrochloride at 253 nm. Linearity (R² = 0.9999) is maintained from 0.04–0.5 µg/mL, with LOD/LOQ of 1.77/5.36 ng/mL.

Industrial-Scale Process Optimization

Q & A

Q. What are the standard analytical methods for quantifying cinnarizine dihydrochloride in pharmaceutical formulations, and how are they validated?

this compound can be quantified using spectrofluorometric, voltammetric, or gas chromatography with flame ionization detection (GC-FID) methods. For example, spectrofluorometric techniques leverage the compound’s intrinsic fluorescence properties under optimized pH and solvent conditions, while GC-FID requires derivatization for volatile analytes . Method validation should include parameters like linearity (e.g., R² > 0.998), precision (%RSD < 2%), recovery (95–105%), and limit of detection (LOD < 0.1 µg/mL) to comply with ICH guidelines. Cross-validation with HPLC or mass spectrometry is recommended to resolve matrix interference .

Q. What pharmacological mechanisms underpin this compound’s efficacy in vestibular disorders?

this compound acts as a calcium channel blocker, reducing vestibular nucleus hyperactivity by inhibiting L-type calcium channels. It also antagonizes histamine H1 receptors, modulating vasodilation and endolymphatic fluid balance in the inner ear. Preclinical studies suggest synergistic effects with dimenhydrinate, enhancing anti-vertigo efficacy through dual modulation of histaminergic and calcium-dependent pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data between this compound and comparator drugs like betahistine?

Contradictions often arise from differences in study design, patient stratification, or endpoint definitions. To address this:

- Conduct head-to-head trials with standardized vertigo scoring systems (e.g., Mean Vertigo Score [MVS]) and baseline-adjusted analysis of covariance (ANCOVA) to control for confounding variables .

- Perform subgroup analyses on patients with severe baseline symptoms, as cinnarizine combinations may show superiority in this cohort .

- Use meta-analytic approaches to pool data from multinational trials, ensuring homogeneity in dosing regimens (e.g., 20 mg cinnarizine + 40 mg dimenhydrinate vs. 16 mg betahistine dihydrochloride) .

Q. What experimental strategies optimize the stability of this compound in formulation development?

- Degradation Studies : Accelerated stability testing under varied pH, temperature, and humidity conditions using GC-FID or HPLC to identify degradation products (e.g., hydrolyzed derivatives) .

- Salt Form Comparison : Assess dihydrochloride vs. hydrochloride salts for hygroscopicity and thermal stability via thermogravimetric analysis (TGA). Dihydrochloride forms often exhibit superior solubility and shelf life due to stronger ionic interactions .

- Matrix Design : Use factorial designs to evaluate excipient compatibility (e.g., hydroxypropyl methylcellulose for sustained release) and optimize dissolution profiles .

Q. How can population pharmacokinetic (PopPK) models address variability in this compound absorption across patient subgroups?

- Study Design : Conduct crossover trials with dense plasma sampling to capture absorption phases in elderly vs. non-elderly cohorts, accounting for age-related changes in gastric motility .

- Modeling : Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., BMI, CYP2D6 polymorphisms) influencing bioavailability. Validate with bootstrap or visual predictive checks .

- Simulations : Predict exposure-response relationships for dose individualization, particularly in patients with hepatic impairment, where cinnarizine’s clearance may decrease by 30–40% .

Methodological Considerations for Data Interpretation

Q. How should researchers handle conflicting in vitro and in vivo data on cinnarizine’s neuroprotective effects?

- In Vitro/In Vivo Bridging : Replicate blood-brain barrier (BBB) permeability assays using parallel artificial membrane permeability (PAMPA) or transwell models with endothelial cells. Compare results with positron emission tomography (PET) imaging of radiolabeled cinnarizine in animal models .

- Mechanistic Studies : Employ RNA sequencing to identify differentially expressed genes in hippocampal tissues post-treatment, focusing on apoptosis (e.g., Bcl-2/Bax ratios) and oxidative stress markers (e.g., SOD, glutathione) .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in cinnarizine studies?

- Sigmoidal Emax Models : Fit dose-response curves using tools like GraphPad Prism to estimate EC50 and Hill coefficients for anti-vertigo effects.

- Bayesian Hierarchical Models : Incorporate prior data from similar compounds (e.g., flunarizine) to improve parameter estimation in small-sample studies .

- Sensitivity Analyses : Test robustness of findings by varying assumptions (e.g., missing data imputation methods) in clinical trial datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.